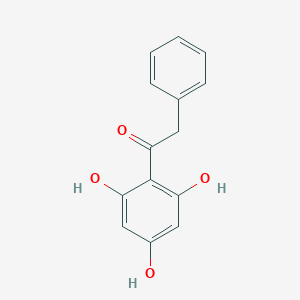![molecular formula C18H19N5O3S2 B269812 ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has the ability to inhibit the growth of various cancer cell lines and bacteria. It has also been found to exhibit anti-inflammatory properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate in lab experiments is its potential to be used as a diagnostic agent for certain diseases. It also exhibits antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research on ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate. One potential direction is to further investigate its antimicrobial properties and potential use as an antibiotic. Another direction is to study its potential as a diagnostic agent for certain diseases. Additionally, research could be done to better understand its mechanism of action and to develop more effective treatments for cancer and inflammation.
合成法
The synthesis of ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves the reaction of 4-methyl-2-mercapto-1,3-thiazole-5-carboxylic acid with ethyl chloroformate, followed by the reaction with 5-methyl-1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
Ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Studies have also shown that this compound has the potential to be used as a diagnostic agent for certain diseases.
特性
製品名 |
ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C18H19N5O3S2 |
分子量 |
417.5 g/mol |
IUPAC名 |
ethyl 4-methyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-26-16(25)15-11(2)19-17(28-15)20-14(24)10-27-18-22-21-12(3)23(18)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,20,24) |
InChIキー |
NCYUOOAUNFLPQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C)C |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)
![8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B269730.png)
![2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid](/img/structure/B269731.png)
![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide](/img/structure/B269733.png)
![N-[2-chloro-3-({[(3-hydroxypropyl)amino]acetyl}amino)-5-(trifluoromethyl)phenyl]-2-[(3-hydroxypropyl)amino]acetamide](/img/structure/B269734.png)
![Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B269735.png)
![2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B269737.png)
![N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide](/img/structure/B269738.png)
![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-chlorobenzohydrazide](/img/structure/B269741.png)
![3,4-dimethoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B269747.png)
![1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B269748.png)
acetate](/img/structure/B269751.png)
![(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B269753.png)
